(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, bromophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane
Scientific Research Applications
(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include:
- Cetylpyridinium chloride
- Domiphen bromide
- tert-Butyl carbamate
- (3-Chloropropyl)trimethoxysilane
Uniqueness
What sets this compound apart is its unique combination of functional groups and the thiazole ring structure. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Biological Activity
(E)-4-(3-bromophenyl)-N-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This compound's structure includes a thiazole ring and various aromatic substituents, which contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with bromophenyl and fluorophenyl groups, along with a carbohydrazonoyl cyanide moiety. The synthesis typically involves multi-step organic reactions, including methods such as Claisen-Schmidt condensation and ultrasound-assisted synthesis to enhance yields.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, thiazole compounds have been shown to exhibit significant antibacterial effects against various pathogens. In vitro evaluations have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (μg/mL) | Bacterial Strains |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Compound 7b | 0.22 - 0.25 | S. epidermidis |
Compound 5a | TBD | Various strains |
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines derived from breast, lung, and colon cancers . The mechanism of action may involve the inhibition of key kinases involved in cell growth regulation.
Table 2: Anticancer Activity
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
Breast Cancer | TBD | Kinase inhibition |
Lung Cancer | TBD | Apoptosis induction |
Colon Cancer | TBD | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of thiazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that these compounds can significantly lower oxidative damage in cellular models, suggesting their potential role in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound were among the most effective in inhibiting biofilm formation.
- Cancer Cell Line Studies : In a comparative study involving multiple thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and specific protein targets related to bacterial resistance mechanisms and cancer pathways. These studies indicate favorable binding affinities that suggest potential therapeutic applications .
Properties
IUPAC Name |
(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4S/c18-12-3-1-2-11(8-12)16-10-24-17(21-16)15(9-20)23-22-14-6-4-13(19)5-7-14/h1-8,10,22H/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYADKDCOFILRX-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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